molecular formula C15H18N4O B2625413 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one CAS No. 2034429-93-9

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one

Cat. No. B2625413
CAS RN: 2034429-93-9
M. Wt: 270.336
InChI Key: OZKROZFXXFCQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine protein kinase that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in a variety of human diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Anti-Tubercular Activity

Azetidinone derivatives, incorporating 1,2,4-triazole, were investigated for their anti-tubercular properties. These compounds showed promising activity against Mycobacterium tuberculosis, suggesting potential for developing new anti-tubercular agents (Thomas, George, & Harindran, 2014).

Antimicrobial and Antifungal Activities

Novel azetidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Some of these compounds demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Mohite & Bhaskar, 2011).

Anticancer Activity

Research into azetidinone and triazole compounds has shown promising results in anticancer activity. For instance, heterocyclic compounds with triazole rings were evaluated for their anticancer efficacy against bone cancer cell lines, highlighting the therapeutic potential of these molecular frameworks in oncology (Lv et al., 2019).

Anticonvulsant Evaluation

Tetrazole and triazole-containing compounds were synthesized and tested for their anticonvulsant activity. Certain derivatives exhibited excellent anticonvulsant properties, underscoring the potential of these chemical structures in developing new treatments for epilepsy (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Synthesis and Characterization

Numerous studies have focused on the synthesis and characterization of triazole and azetidinone derivatives, exploring their biological activities and potential applications in medicinal chemistry. The diverse chemical properties and biological activities of these compounds illustrate their significance in drug discovery and development (Prakash et al., 2011).

properties

IUPAC Name

2-phenyl-1-[3-(triazol-1-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-14(12-6-4-3-5-7-12)15(20)18-10-13(11-18)19-9-8-16-17-19/h3-9,13-14H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKROZFXXFCQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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